molecular formula C18H18N2O B1418526 N-(4-propylphenyl)-1H-indole-3-carboxamide CAS No. 1155983-80-4

N-(4-propylphenyl)-1H-indole-3-carboxamide

Cat. No. B1418526
M. Wt: 278.3 g/mol
InChI Key: SRWAKOHWBLGRGK-UHFFFAOYSA-N
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Description

“N-(4-propylphenyl)-1H-indole-3-carboxamide” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids (-COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .


Molecular Structure Analysis

The molecular structure of “N-(4-propylphenyl)-1H-indole-3-carboxamide” would consist of an indole ring attached to a 4-propylphenyl group via a carboxamide linkage . The exact structure and properties would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of “N-(4-propylphenyl)-1H-indole-3-carboxamide” would likely be influenced by the presence of the indole and carboxamide groups . Indoles are known to undergo electrophilic substitution reactions, particularly at the C3 position . The carboxamide group could potentially participate in various reactions involving the carbonyl or amine functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-propylphenyl)-1H-indole-3-carboxamide” would depend on its specific structure . Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the indole, propylphenyl, and carboxamide groups .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor
N-(4-propylphenyl)-1H-indole-3-carboxamide derivatives, such as those mentioned in the optimization studies of chemical functionalities of indole-2-carboxamides, have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). These studies highlight the importance of structural features like chain length, electron withdrawing groups, and amino substituents on phenyl rings in enhancing the binding affinity and cooperativity of these modulators, leading to significant biological effects on CB1 receptor activity. For instance, modifications in the indole carboxamide structure have yielded compounds with low nanomolar binding affinities and high positive allosteric modulation, indicating potential therapeutic applications in modulating cannabinoid receptor functions (Khurana et al., 2014).

Medicinal Chemistry and Structural Analysis
Indole analogs, including N-(4-propylphenyl)-1H-indole-3-carboxamide derivatives, have been extensively explored for their therapeutic potentials, such as antioxidant, anti-HIV, and anti-cancer activities. The synthesis and structural analysis of these compounds, through techniques like X-ray crystallography, provide insights into their molecular configurations and interactions, which are crucial for understanding their biological activities. For example, detailed structural elucidation can reveal intra-molecular and inter-molecular interactions that govern molecular packing and stability, contributing to the development of indole-based therapeutic agents with enhanced efficacy and specificity (Al-Ostoot et al., 2019).

Synthesis and Evaluation of Anticancer Agents
Research into the design and synthesis of novel indole derivatives linked to various moieties has led to the discovery of compounds with potent anticancer activities. By integrating indole structures with other biologically active scaffolds, researchers have developed compounds that demonstrate significant inhibition against various cancer cell lines. These efforts not only provide new anticancer candidates but also offer insights into the molecular mechanisms underlying their cytotoxic effects, paving the way for the development of targeted cancer therapies (Hassan et al., 2021).

Organic Synthesis and Chemical Analysis
The indole nucleus is a fundamental component in a wide range of synthetic, natural, and pharmaceutical products. Studies focusing on indole-N-carboxylic acids and indole-N-carboxamides have demonstrated their versatility in organic synthesis, including multicomponent reactions and C-H functionalization. These compounds serve as key intermediates in the synthesis of diverse molecular structures, highlighting their importance in the development of new synthetic methodologies and the exploration of novel chemical transformations (Zeng et al., 2020).

Future Directions

The study of indole-containing compounds is a rich field with potential applications in medicinal chemistry, materials science, and other areas . Future research on “N-(4-propylphenyl)-1H-indole-3-carboxamide” could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

N-(4-propylphenyl)-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-5-13-8-10-14(11-9-13)20-18(21)16-12-19-17-7-4-3-6-15(16)17/h3-4,6-12,19H,2,5H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWAKOHWBLGRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-propylphenyl)-1H-indole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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